molecular formula C20H29N3O2S B11441902 Ethyl 2-[(1,4'-bipiperidin-1'-ylcarbonothioyl)amino]benzoate

Ethyl 2-[(1,4'-bipiperidin-1'-ylcarbonothioyl)amino]benzoate

Cat. No.: B11441902
M. Wt: 375.5 g/mol
InChI Key: OYEVYEBTDXZYBT-UHFFFAOYSA-N
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Description

Ethyl 2-[(1,4’-bipiperidin-1’-ylcarbonothioyl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a bipiperidine moiety through a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(1,4’-bipiperidin-1’-ylcarbonothioyl)amino]benzoate typically involves the following steps:

    Formation of the bipiperidine intermediate: This step involves the reaction of piperidine with a suitable carbonothioylating agent to form the bipiperidine intermediate.

    Coupling with ethyl benzoate: The bipiperidine intermediate is then coupled with ethyl benzoate under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings.

    Reduction: Reduction reactions can occur at the carbonothioyl group.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine rings.

    Reduction: Reduced forms of the carbonothioyl group.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Ethyl 2-[(1,4’-bipiperidin-1’-ylcarbonothioyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1,4’-bipiperidin-1’-ylcarbonothioyl)amino]benzoate involves its interaction with specific molecular targets. The bipiperidine moiety can interact with receptors or enzymes, leading to modulation of biological pathways. The carbonothioyl group may also play a role in its activity by forming covalent bonds with target molecules.

Comparison with Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

Comparison: Ethyl 2-[(1,4’-bipiperidin-1’-ylcarbonothioyl)amino]benzoate is unique due to its bipiperidine structure, which provides distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C20H29N3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 2-[(4-piperidin-1-ylpiperidine-1-carbothioyl)amino]benzoate

InChI

InChI=1S/C20H29N3O2S/c1-2-25-19(24)17-8-4-5-9-18(17)21-20(26)23-14-10-16(11-15-23)22-12-6-3-7-13-22/h4-5,8-9,16H,2-3,6-7,10-15H2,1H3,(H,21,26)

InChI Key

OYEVYEBTDXZYBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N2CCC(CC2)N3CCCCC3

Origin of Product

United States

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